
Tanshinone iia sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of tanshinone IIA sulfonic acid involves a sulfonation reaction of tanshinone IIA. The process typically uses sulfur trioxide or a sulfur trioxide compound in an organic solvent. After the reaction, the solution is filtered, and the filter cake is dissolved with a sodium-containing reagent to obtain sodium tanshinone IIA sulfonate . This method is preferred over traditional methods that use concentrated sulfuric acid, acetic acid, and acetic anhydride due to its lower environmental impact and higher yield .
Analyse Des Réactions Chimiques
Tanshinone IIA sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tanshinone IIA sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It has been studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It is used in the treatment of cardiovascular diseases, cancer, and inflammatory conditions It has shown potential in enhancing the efficacy of immune checkpoint inhibitors in cancer therapy.
Industry: It is used in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of tanshinone IIA sulfonic acid involves multiple molecular targets and pathways:
Antioxidant Activity: It activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins.
Anti-inflammatory Activity: It inhibits the TLR/NF-κB and MAPKs/NF-κB signaling pathways, reducing the production of inflammatory mediators.
Anticancer Activity: It induces apoptosis and autophagy in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR and Wnt pathways.
Comparaison Avec Des Composés Similaires
Tanshinone IIA sulfonic acid is unique compared to other similar compounds due to its water solubility and diverse pharmacological activities. Similar compounds include:
Tanshinone I: Another derivative of Salvia miltiorrhiza with similar but less potent pharmacological effects.
Cryptotanshinone: Known for its anticancer properties, it induces apoptosis and inhibits tumor growth through different mechanisms.
Carnosic Acid: Exhibits antioxidant and anti-inflammatory properties but is less effective in cancer treatment compared to this compound.
Propriétés
Numéro CAS |
105937-56-2 |
|---|---|
Formule moléculaire |
C19H18O6S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonic acid |
InChI |
InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24) |
Clé InChI |
UJCACMLMPLLRGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)
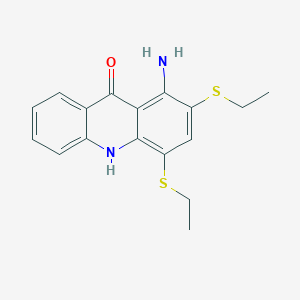

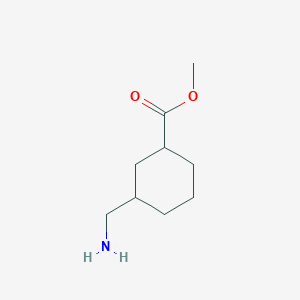
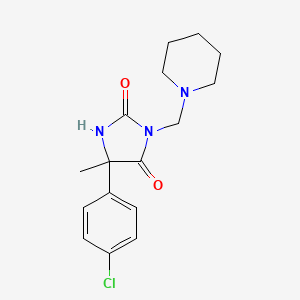
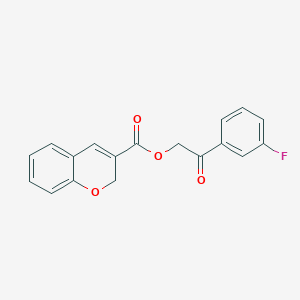
![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)
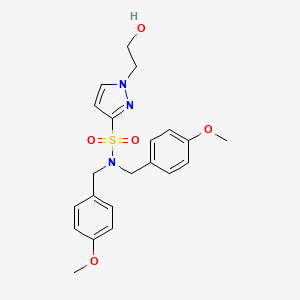

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
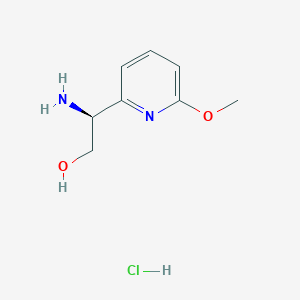
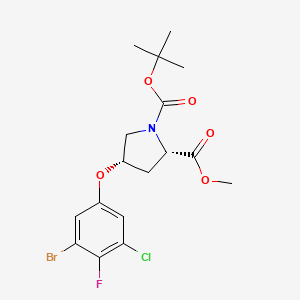
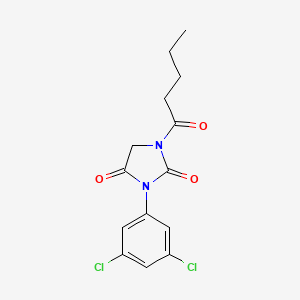
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
